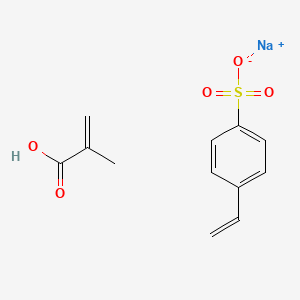
Sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid involves the polymerization of 2-methylprop-2-enoic acid with sodium 4-ethenylbenzenesulfonate . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved .
Industrial Production Methods: Industrial production of this compound often involves large-scale polymerization processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced polymerization techniques, such as emulsion polymerization, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid involves its ability to form stable polymers and copolymers. The vinyl group allows for polymerization, while the sulfonate group provides solubility and stability in aqueous environments . The compound interacts with various molecular targets, including enzymes and receptors, depending on its application .
Comparación Con Compuestos Similares
- Sodium 2-methylprop-2-ene-1-sulphonate
- Sodium 4-(2-methylprop-2-en-1-yl)benzenesulphonate
Comparison: Sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid is unique due to its combination of a vinyl group and a sulfonate group, which allows for versatile applications in polymer chemistry and material science. Similar compounds may lack either the vinyl group or the sulfonate group, limiting their range of applications .
Propiedades
Número CAS |
57833-28-0 |
|---|---|
Fórmula molecular |
C12H13NaO5S |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
sodium;4-ethenylbenzenesulfonate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O3S.C4H6O2.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-3(2)4(5)6;/h2-6H,1H2,(H,9,10,11);1H2,2H3,(H,5,6);/q;;+1/p-1 |
Clave InChI |
XWLGTFWGGAOAEW-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)O.C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















